molecular formula C15H16ClN3OS2 B2966117 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946370-72-5

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B2966117
CAS No.: 946370-72-5
M. Wt: 353.88
InChI Key: GDVJJADRFZDYJH-UHFFFAOYSA-N
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Description

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16ClN3OS2 and its molecular weight is 353.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, primarily targets the gamma-aminobutyric acid type B (GABAB) receptor . The GABAB receptor is a type of GABA receptor that plays a crucial role in the central nervous system by inhibiting neurotransmission .

Mode of Action

The compound acts as an agonist at the GABAB receptor . It binds to the receptor and stimulates its activity, leading to an increase in inhibitory neurotransmission . This action helps to decrease the release of excitatory neurotransmitters, thereby reducing hyperexcitability and spasticity .

Biochemical Pathways

The compound’s action on the GABAB receptor affects various biochemical pathways. By inhibiting the release of excitatory neurotransmitters, it impacts the monosynaptic and polysynaptic reflexes at the spinal level . This action can lead to a decrease in muscle rigidity and spasticity, providing relief for conditions such as multiple sclerosis and spinal cord injuries .

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailabilityIt can also be absorbed in the lower small intestine and the colon, allowing for the development of sustained-release formulations . More than 80% of the compound is eliminated unchanged via the kidneys .

Result of Action

The primary result of the compound’s action is a decrease in spasticity and muscle rigidity. By acting as an agonist at the GABAB receptor, it increases inhibitory neurotransmission and decreases the release of excitatory neurotransmitters . This leads to a reduction in hyperexcitability, providing relief for conditions such as multiple sclerosis and spinal cord injuries .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the compound’s stability can be influenced by temperature, with the compound being stable in solution at 37° C .

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c16-9-5-7-11(8-6-9)19-13(17)12(22-15(19)21)14(20)18-10-3-1-2-4-10/h5-8,10H,1-4,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJJADRFZDYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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